molecular formula C22H24N4O3S B2507017 1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2034296-18-7

1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2507017
CAS No.: 2034296-18-7
M. Wt: 424.52
InChI Key: BGMBKUGBBWNXGE-UHFFFAOYSA-N
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Description

1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a complex organic compound that features a unique combination of indole, piperidine, and benzothiadiazole moieties

Scientific Research Applications

Preparation Methods

The synthesis of 1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole derivative, followed by the acylation of piperidine, and finally the formation of the benzothiadiazole ring. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar compounds include other indole derivatives, piperidine-based molecules, and benzothiadiazole-containing compounds. Compared to these, 1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione stands out due to its unique combination of these three moieties, which imparts distinct chemical and biological properties .

List of Similar Compounds

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for ongoing research and development.

Properties

IUPAC Name

2-indol-1-yl-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-23-20-8-4-5-9-21(20)26(30(23,28)29)18-11-14-24(15-12-18)22(27)16-25-13-10-17-6-2-3-7-19(17)25/h2-10,13,18H,11-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMBKUGBBWNXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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